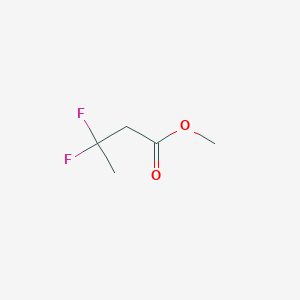

Methyl 3,3-difluorobutyrate

CAS No.: 1447671-66-0

Cat. No.: VC5552640

Molecular Formula: C5H8F2O2

Molecular Weight: 138.114

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1447671-66-0 |

|---|---|

| Molecular Formula | C5H8F2O2 |

| Molecular Weight | 138.114 |

| IUPAC Name | methyl 3,3-difluorobutanoate |

| Standard InChI | InChI=1S/C5H8F2O2/c1-5(6,7)3-4(8)9-2/h3H2,1-2H3 |

| Standard InChI Key | WALSLQZTQAFCSA-UHFFFAOYSA-N |

| SMILES | CC(CC(=O)OC)(F)F |

Introduction

Structural and Molecular Characteristics

Methyl 3,3-difluorobutyrate (hypothetical IUPAC name: methyl 3,3-difluorobutanoate) is expected to have the molecular formula C₅H₈F₂O₂ and a molecular weight of 150.11 g/mol. Its structure comprises a methyl ester group attached to a butyrate chain with two fluorine atoms at the third carbon (Figure 1). The presence of fluorine atoms significantly influences the compound’s electronic and steric properties, enhancing its lipophilicity and metabolic stability compared to non-fluorinated analogs.

Key Structural Features:

-

Fluorine substitution: The electronegative fluorine atoms at C3 induce polar covalent bonds, altering electron distribution across the molecule.

-

Ester functionality: The methyl ester group at C1 provides reactivity typical of carboxylic acid derivatives, enabling participation in hydrolysis and transesterification reactions.

Synthetic Methodologies

The synthesis of methyl 3,3-difluorobutyrate can be extrapolated from methods used for analogous compounds. Two primary routes are plausible:

Halogenation-Esterification Sequential Synthesis

This approach mirrors the synthesis of methyl 4-chloro-3,3-difluorobutyrate, involving:

-

Fluorination of butyric acid derivatives: Starting with 3-ketobutyric acid, fluorination using agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) introduces fluorine atoms at C3.

-

Esterification: The resulting 3,3-difluorobutyric acid is treated with methanol in the presence of a catalytic acid (e.g., H₂SO₄) to form the methyl ester.

Reaction conditions:

-

Fluorination: Conducted at −78°C to 0°C in anhydrous solvents (e.g., dichloromethane).

-

Esterification: Refluxed in methanol with acid catalysis for 6–12 hours.

Direct Fluorination of Methyl Butyrate

Chemical Reactivity and Reaction Pathways

The reactivity of methyl 3,3-difluorobutyrate is governed by its ester and difluoro groups, enabling diverse transformations:

Nucleophilic Substitution

The fluorine atoms at C3 are susceptible to nucleophilic displacement, particularly in the presence of strong bases (e.g., alkoxides or amines). For instance:

This reactivity is critical in pharmaceutical synthesis, where fluorine substitution modulates bioactivity.

Hydrolysis and Transesterification

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3,3-difluorobutyric acid:

Transesterification with higher alcohols (e.g., ethanol) produces alternative esters, useful in polymer chemistry.

Reduction

Catalytic hydrogenation (e.g., using Pd/C) reduces the ester to 3,3-difluorobutanol, a precursor for fluorinated surfactants:

Applications in Industry and Research

Pharmaceutical Intermediates

Fluorinated esters like methyl 3,3-difluorobutyrate are pivotal in drug design. Their metabolic stability and ability to penetrate lipid bilayers make them ideal candidates for prodrug formulations. For example, analogous compounds are used in kinase inhibitors targeting cancer pathways.

Agrochemical Synthesis

The compound’s lipophilicity enhances the efficacy of herbicides and pesticides. Fluorinated esters improve the bioavailability of active ingredients, as seen in ethyl 2,2-difluoro-3-methyl-butyrate’s role in agrochemical intermediates.

Polymer Science

Methyl 3,3-difluorobutyrate can copolymerize with fluorinated monomers to produce materials with exceptional chemical resistance and thermal stability. Applications include coatings for electronics and aerospace components.

Comparative Analysis with Related Compounds

| Property | Methyl 3,3-Difluorobutyrate | Methyl 4-Chloro-3,3-Difluorobutyrate | Ethyl 2,2-Difluoro-3-Methyl-Butyrate |

|---|---|---|---|

| Molecular Formula | C₅H₈F₂O₂ | C₅H₇ClF₂O₂ | C₇H₁₂F₂O₂ |

| Molecular Weight | 150.11 g/mol | 172.56 g/mol | 166.17 g/mol |

| Reactivity | High nucleophilic substitution at C3 | Chlorine enhances electrophilicity at C4 | Methyl group steric hindrance limits reactivity |

| Applications | Drug design, polymers | Specialty chemicals, pharmaceuticals | Agrochemicals, surfactants |

Challenges and Future Directions

Despite its potential, methyl 3,3-difluorobutyrate’s synthesis remains underdeveloped compared to chlorinated analogs. Key challenges include:

-

Selective fluorination: Avoiding over-fluorination and byproduct formation.

-

Scalability: Industrial-scale production requires cost-effective catalysts and solvents.

Future research should prioritize:

-

Development of enantioselective fluorination methods.

-

Exploration of biocatalytic routes for greener synthesis.

-

Expanded toxicological studies to assess environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume